YKL-5-124

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

YKL-5-124 ist ein potenter und selektiver kovalenter Inhibitor der Cyclin-abhängigen Kinase 7 (CDK7). Diese Verbindung wurde entwickelt, um CDK7 mit hoher Spezifität anzusprechen, was sie zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulation und der transkriptionellen Kontrolle macht. CDK7 bildet zusammen mit Cyclin H und MAT1 den CDK-aktivierenden Komplex, der für die Aktivierung anderer cyclinabhängiger Kinasen und die Regulation der Transkription durch RNA-Polymerase II entscheidend ist .

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden KupplungsreaktionenDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

YKL-5-124 wurde in der wissenschaftlichen Forschung ausgiebig eingesetzt, um die Rolle von CDK7 bei der Zellzyklusregulation und der Transkription zu untersuchen. Es hat ein erhebliches Potenzial in der Krebsforschung gezeigt, insbesondere beim Verständnis der Mechanismen der Zellzyklusarretierung und Apoptose in Krebszellen. Die Verbindung wurde auch verwendet, um die transkriptionelle Regulation von Genen zu untersuchen, die mit der Krebs progression und dem Therapiewiderstand verbunden sind. Darüber hinaus wurde this compound auf sein Potenzial in Kombinationstherapien mit anderen Antikrebsmitteln untersucht und hat vielversprechende Ergebnisse in präklinischen Studien gezeigt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die kovalente Hemmung von CDK7. Durch die Bildung einer kovalenten Bindung mit dem Cysteinrest im aktiven Zentrum von CDK7 blockiert this compound effektiv die Kinaseaktivität von CDK7. Diese Hemmung führt zu einer Verringerung der Phosphorylierung von RNA-Polymerase II, die für die Transkriptionsinitiierung unerlässlich ist. Folglich induziert die Verbindung eine Zellzyklusarretierung am G1/S-Übergang und hemmt den Ausdruck von Genen, die vom E2F-Transkriptionsfaktor gesteuert werden .

Wirkmechanismus

The mechanism of action of YKL-5-124 involves the covalent inhibition of CDK7. By forming a covalent bond with the cysteine residue in the active site of CDK7, this compound effectively blocks the kinase activity of CDK7. This inhibition leads to a reduction in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. Consequently, the compound induces cell cycle arrest at the G1/S transition and inhibits the expression of genes driven by the E2F transcription factor .

Biochemische Analyse

Biochemical Properties

YKL-5-124 plays a crucial role in biochemical reactions by selectively inhibiting CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases (CDKs) involved in cell cycle progression. This compound interacts with CDK7 by forming a covalent bond with the cysteine residue in the active site of the enzyme, leading to irreversible inhibition. This interaction disrupts the phosphorylation of CDK substrates, thereby inhibiting cell cycle progression and transcriptional regulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting CDK7, this compound induces cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to the S phase. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the phosphorylation of RNA polymerase II, a critical enzyme in transcription, leading to decreased transcriptional activity . Additionally, this compound influences the expression of cell cycle-regulated genes, further contributing to cell cycle arrest and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the active site of CDK7. This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates. As a result, the CAK complex is unable to activate other CDKs, leading to cell cycle arrest. This compound also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, which is essential for the initiation and elongation of transcription. This dual inhibition of cell cycle progression and transcriptional regulation underscores the potency and selectivity of this compound as a CDK7 inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and decreased transcriptional activity, highlighting its potential for long-term applications in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK7 activity, leading to cell cycle arrest and reduced transcriptional activity. At higher doses, this compound can exhibit toxic effects, including apoptosis and adverse effects on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of CDK7 activity without causing toxicity. These findings underscore the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell cycle regulation and transcriptional control. By inhibiting CDK7, this compound disrupts the phosphorylation of CDK substrates, affecting the activity of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, further contributing to cell cycle arrest and decreased transcriptional activity. The compound’s impact on metabolic pathways highlights its potential as a tool for studying the interplay between cell cycle regulation and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s selective inhibition of CDK7 suggests that it may be preferentially localized to regions with high CDK7 activity, such as proliferating cells and tissues. This compound’s distribution within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation in target cells .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with CDK7 and other cellular components. The compound is directed to specific compartments or organelles where CDK7 is active, such as the nucleus. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action. The subcellular localization of this compound is crucial for its inhibitory activity and effectiveness in modulating cell cycle progression and transcriptional regulation .

Vorbereitungsmethoden

The synthesis of YKL-5-124 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Analyse Chemischer Reaktionen

YKL-5-124 unterliegt verschiedenen Arten von chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit CDK7 konzentrieren. Die Verbindung bildet eine kovalente Bindung mit einem Cysteinrest im aktiven Zentrum von CDK7, was zu einer irreversiblen Hemmung führt. Diese Reaktion ist hochspezifisch und beeinflusst andere Kinasen wie CDK9 und CDK2 nicht signifikant. Das Hauptprodukt dieser Reaktion ist das kovalent modifizierte CDK7, das nicht an weiteren katalytischen Aktivitäten teilnehmen kann .

Vergleich Mit ähnlichen Verbindungen

YKL-5-124 ist einzigartig in seiner hohen Selektivität für CDK7 gegenüber anderen Kinasen wie CDK9 und CDK2. Ähnliche Verbindungen umfassen THZ1, das ebenfalls CDK7 als Ziel hat, aber ein breiteres Kinasehemmungsprofil aufweist. Im Gegensatz zu THZ1 beeinflusst this compound die globale Phosphorylierung von RNA-Polymerase II nicht signifikant, was es zu einem selektiveren Werkzeug für die Untersuchung CDK7-spezifischer Funktionen macht. Andere ähnliche Verbindungen sind ICEC0942, SY-1365, SY-5609 und LY3405105, die sich derzeit in verschiedenen Phasen der klinischen Entwicklung für die Krebstherapie befinden .

Eigenschaften

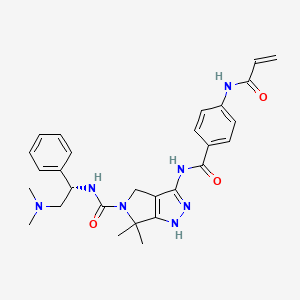

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABJHHKKJIDGX-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)

![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)